molecular formula C16H10Cl2N4O3S2 B6482383 2,5-dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-65-2

2,5-dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B6482383
CAS No.: 868976-65-2
M. Wt: 441.3 g/mol
InChI Key: PNHBANCIVLDKDS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with two chlorine atoms at positions 2 and 5, and a 1,3,4-thiadiazol-2-yl group modified with a 3-nitrophenylmethylsulfanyl moiety.

Properties

IUPAC Name

2,5-dichloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O3S2/c17-10-4-5-13(18)12(7-10)14(23)19-15-20-21-16(27-15)26-8-9-2-1-3-11(6-9)22(24)25/h1-7H,8H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBANCIVLDKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The characterization of the compound is usually performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Data

TechniqueObservations
NMRPeaks indicating amide and thiadiazole protons
IRCharacteristic absorption bands for C=O and N-H
Mass SpectrometryMolecular ion peak confirming molecular weight

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed using standard methods like the agar diffusion method or broth microdilution.

  • Antibacterial Activity : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal Activity : Effective against fungal strains such as Aspergillus niger.

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Reference Antibiotic (MIC µg/mL)
E. coli16Ciprofloxacin (8)
S. aureus32Methicillin (32)
A. niger64Ketoconazole (32)

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects were measured using MTT assays.

  • Cytotoxicity : The compound showed IC50 values in the micromolar range, indicating potent activity against cancer cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
MCF-710Doxorubicin (15)
A54912Cisplatin (20)

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Receptor Interaction : Potential interactions with adenosine receptors have been suggested based on structural similarities with known receptor ligands.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives similar to this compound show enhanced antibacterial properties when modified at specific positions on the thiadiazole ring.
  • Cancer Cell Line Study : Another study reported that modifications to the benzamide moiety resulted in increased cytotoxicity against MCF-7 cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity in redox-mediated biological interactions compared to electron-donating methyl groups in V012-1064 or aliphatic chains in Y030-8821 .
  • Spatial Arrangement: highlights that 1,3,4-thiadiazole derivatives often adopt planar or butterfly-like conformations, influenced by substituents.
  • Chlorination Pattern : Unlike Y030-8821 and V012-1064, the target compound features 2,5-dichlorination on the benzamide ring, which could affect solubility and binding affinity in biological targets.

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